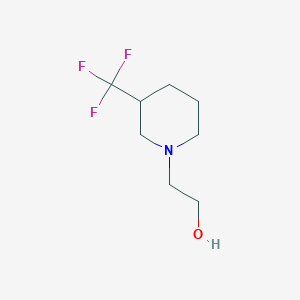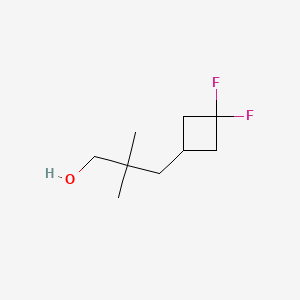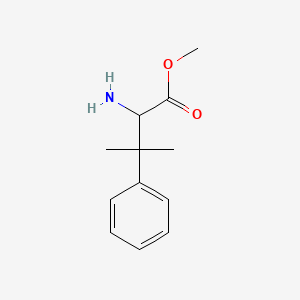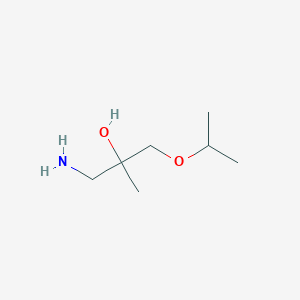![molecular formula C9H8ClNO4S B13593520 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide involves multiple steps, starting from the chlorination of thiophene-2-carboxylic acid. The intermediate products undergo further reactions, including amide formation and cyclization, to yield the final compound .
Industrial Production Methods
For industrial production, the process is optimized for scalability and efficiency. This involves the use of specific reagents and catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound during large-scale synthesis .
化学反应分析
Types of Reactions
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and thiophene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological targets, particularly in enzyme inhibition.
Medicine: Investigated for its potential as an antithrombotic agent, specifically as a direct factor Xa inhibitor.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
作用机制
The compound exerts its effects by directly inhibiting factor Xa, an enzyme crucial for the coagulation cascade. By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation. This mechanism makes it a valuable candidate for preventing and treating thromboembolic diseases .
相似化合物的比较
Similar Compounds
Rivaroxaban: Another direct factor Xa inhibitor with a similar mechanism of action.
Apixaban: Also inhibits factor Xa but has different pharmacokinetic properties.
Edoxaban: Similar in function but varies in its absorption and metabolism.
Uniqueness
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide is unique due to its specific binding affinity and selectivity for factor Xa. Its chemical structure allows for good oral bioavailability and high potency, distinguishing it from other inhibitors .
属性
分子式 |
C9H8ClNO4S |
|---|---|
分子量 |
261.68 g/mol |
IUPAC 名称 |
5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C9H8ClNO4S/c10-7-2-1-6(16-7)8(12)11-3-5-4-14-9(13)15-5/h1-2,5H,3-4H2,(H,11,12) |
InChI 键 |
VZGXQYYXQGFYGU-UHFFFAOYSA-N |
规范 SMILES |
C1C(OC(=O)O1)CNC(=O)C2=CC=C(S2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)

![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)







